![molecular formula C21H18N4O2S B2714877 N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide CAS No. 1251578-93-4](/img/structure/B2714877.png)

N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

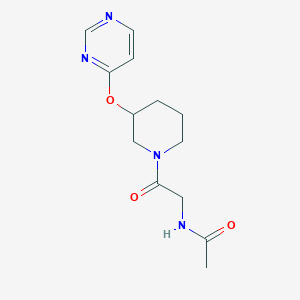

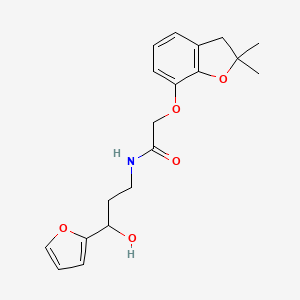

The compound “N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide” is a complex organic molecule that contains a benzo[d]thiazole moiety and a quinoline moiety . Benzo[d]thiazole is a heterocyclic compound, which is a type of organic compound that contains a ring structure containing atoms of at least two different elements . Quinoline is also a heterocyclic aromatic organic compound, which is structurally related to benzene and naphthalene .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The benzo[d]thiazole moiety is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The quinoline moiety is a fused ring system incorporating a benzene ring and a pyridine ring .Applications De Recherche Scientifique

Antimalarial and Antiviral Potential

N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide and its derivatives have been investigated for their potential in antimalarial and antiviral treatments. A study by Fahim and Ismael (2021) explored the antimalarial activity of related sulfonamides, including derivatives with quinoxaline moieties, showing promising in vitro results against Plasmodium species, the causative agent of malaria. The same study also discussed the compounds' potential against SARS-CoV-2, the virus responsible for COVID-19, indicating a broader spectrum of antiviral application (Fahim & Ismael, 2021).

Antipsychotic Agent Research

Research on heterocyclic carboxamides, structurally similar to this compound, has shown potential in developing antipsychotic agents. A study by Norman et al. (1996) evaluated such compounds for their binding affinity to dopamine and serotonin receptors, key targets in the treatment of psychiatric disorders (Norman et al., 1996).

Antimicrobial and Antifungal Activities

Compounds similar to this compound have been synthesized and tested for their antimicrobial properties. A study by Mohamed et al. (2010) investigated derivatives with anti-bacterial and anti-fungal activities, showing effectiveness against a range of pathogenic microorganisms (Mohamed et al., 2010).

Anticancer Research

The structure of this compound shows promise in anticancer research. Studies like that by Alvarez-Ibarra et al. (1997) have synthesized related thiazoloquinoline derivatives and evaluated their cytotoxic activity against cancer cell lines, suggesting their potential in cancer therapy (Alvarez-Ibarra et al., 1997).

Orientations Futures

Mécanisme D'action

Target of Action

The compound 4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide, also known as N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[d]thiazole-2-carboxamide, primarily targets bacterial strains . It has shown promising activity against Staphylococcus aureus . The compound’s role is to inhibit the growth of these bacteria, making it a potential candidate for antibacterial therapy .

Mode of Action

The interaction of 4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide with its targets results in the inhibition of bacterial growth It is known that the compound exhibits bactericidal activity, indicating that it may interfere with essential bacterial processes .

Biochemical Pathways

Given its antibacterial activity, it can be inferred that the compound interferes with pathways essential for bacterial survival . The downstream effects of this interference could include the disruption of bacterial cell wall synthesis, protein production, or DNA replication.

Pharmacokinetics

Admet calculations have shown a favourable pharmacokinetic profile for the compound . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of 4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide’s action include the inhibition of bacterial growth and the potential elimination of bacterial strains . The compound has shown bactericidal activity against Staphylococcus aureus, indicating that it can kill these bacteria rather than merely inhibiting their growth .

Propriétés

IUPAC Name |

N-[4-oxo-4-(quinolin-8-ylamino)butyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c26-18(24-16-9-3-6-14-7-4-12-22-19(14)16)11-5-13-23-20(27)21-25-15-8-1-2-10-17(15)28-21/h1-4,6-10,12H,5,11,13H2,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZRLVRLYGFUAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCC(=O)NC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2714795.png)

![N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2714797.png)

![(3Z)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714798.png)

![3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2714805.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2714811.png)

![5-bromo-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2714816.png)

![4-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2714817.png)